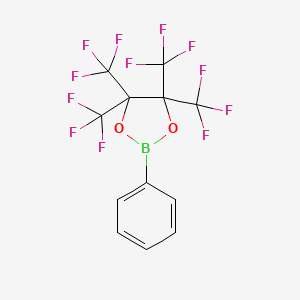![molecular formula C20H24Cl2FN5O6S2 B14698832 2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31000-08-5](/img/structure/B14698832.png)
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, diamino, dimethyl, triazinyl, phenoxy, benzenesulfonyl fluoride, and ethanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the triazinyl intermediate: This step involves the reaction of cyanuric chloride with dimethylamine and ammonia to form 4,6-diamino-2,2-dimethyl-1,3,5-triazine.
Phenoxy substitution: The triazinyl intermediate is then reacted with 2-chloro-4-hydroxybenzyl chloride to form the phenoxy-substituted intermediate.
Sulfonylation: The phenoxy-substituted intermediate undergoes sulfonylation with benzenesulfonyl fluoride to form the final compound.
Addition of ethanesulfonic acid: The final step involves the addition of ethanesulfonic acid to the sulfonylated intermediate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include:
- Continuous flow reactors for efficient and consistent production.
- High-purity reagents to ensure the quality of the final product.
- Advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Substitution reactions: Due to the presence of chloro and sulfonyl fluoride groups, it can undergo nucleophilic substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the triazinyl and phenoxy groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Acids and bases: For hydrolysis reactions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized derivatives of the triazinyl and phenoxy groups.
Hydrolysis products: Sulfonic acids and other hydrolyzed derivatives.
Scientific Research Applications
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. These interactions can include:
Enzyme inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Signal transduction pathways: It can modulate various cellular signaling pathways, affecting cell growth and proliferation.
Molecular binding: The compound can interact with DNA, proteins, and other biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol: Shares the triazinyl and phenoxy groups but lacks the sulfonyl fluoride and ethanesulfonic acid groups.
4,6-Diamino-2,2-dimethyl-1,3,5-triazine: Contains the triazinyl core but lacks the phenoxy, sulfonyl fluoride, and ethanesulfonic acid groups.
Benzenesulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the triazinyl, phenoxy, and ethanesulfonic acid groups.
Uniqueness
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
31000-08-5 |
|---|---|
Molecular Formula |
C20H24Cl2FN5O6S2 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
2-chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C18H18Cl2FN5O3S.C2H6O3S/c1-18(2)25-16(22)24-17(23)26(18)11-6-7-14(13(20)8-11)29-9-10-4-3-5-12(19)15(10)30(21,27)28;1-2-6(3,4)5/h3-8H,9H2,1-2H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5) |
InChI Key |
DGPSAAZSQVFDST-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=C(C(=CC=C3)Cl)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


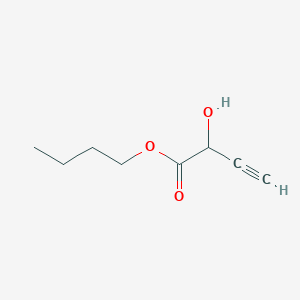

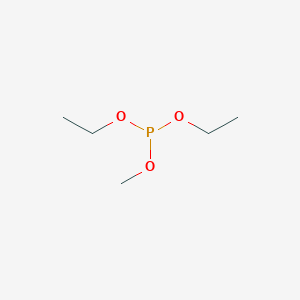

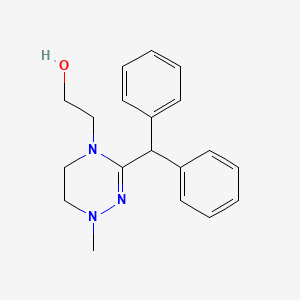

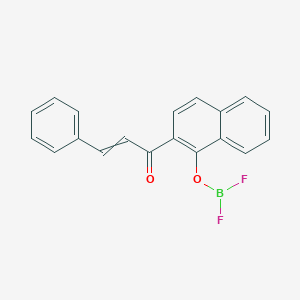
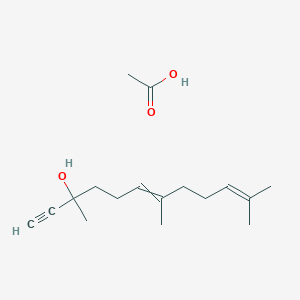
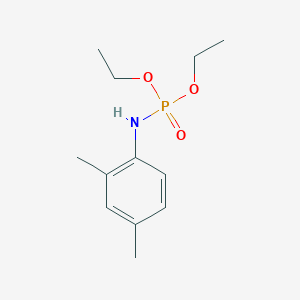
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)

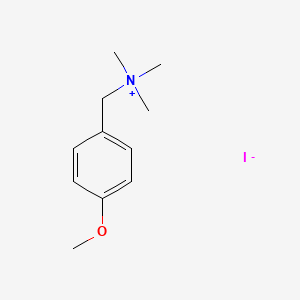
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
